Rebaudioside C

Description

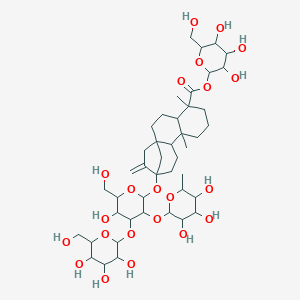

Structure

2D Structure

Propriétés

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O22/c1-17-12-43-10-6-22-41(3,8-5-9-42(22,4)40(58)65-38-33(57)30(54)26(50)20(14-46)61-38)23(43)7-11-44(17,16-43)66-39-35(64-36-31(55)28(52)24(48)18(2)59-36)34(27(51)21(15-47)62-39)63-37-32(56)29(53)25(49)19(13-45)60-37/h18-39,45-57H,1,5-16H2,2-4H3/t18-,19+,20+,21+,22-,23-,24-,25+,26+,27+,28+,29-,30-,31+,32+,33+,34-,35+,36-,37-,38-,39-,41+,42+,43+,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRAJVGDWKFOGU-WBXIDTKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@]34CC[C@H]5[C@@]6(CCC[C@@]([C@H]6CC[C@]5(C3)CC4=C)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019859 | |

| Record name | Rebaudioside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

951.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63550-99-2 | |

| Record name | Rebaudioside C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63550-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rebaudioside C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063550992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rebaudioside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4α)-13-[(O-6-dDeoxy-α-L-mannopyranosyl-(1â??2)-O-[β-D-glucopyranosyl-(1â??3)]-β-D-glucopyranosyl)oxy]-Kaur-16-en-18-oic Acid β-D-Glucopyranosyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REBAUDIOSIDE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE0M8Z5L2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Rebaudioside C

Elucidation of Enzymatic Steps in Rebaudioside C Formation

The formation of this compound is a multi-step process that occurs in different cellular compartments. It starts with the synthesis of the steviol (B1681142) backbone in the plastids and endoplasmic reticulum, followed by glycosylation events in the cytoplasm. wikipedia.org

The biosynthesis of all steviol glycosides originates from the formation of their common precursor, steviol (ent-13-hydroxykaur-16-en-19-oic acid). nih.gov This process is part of the broader diterpenoid biosynthesis pathway and shares its initial steps with the formation of gibberellic acid, a plant hormone. scispace.comsteviashantanu.com

The synthesis begins in the plastids via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. wikipedia.orgsteviashantanu.com Primary metabolites pyruvate (B1213749) and glyceraldehyde 3-phosphate are the initial molecules for this pathway. wikipedia.org They are converted to isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). steviashantanu.com These five-carbon units are then sequentially condensed to form the 20-carbon geranylgeranyl diphosphate (GGDP). wikipedia.orgsteviashantanu.com

The formation of the steviol backbone from GGDP involves a series of enzymatic reactions:

Cyclization: GGDP is first cyclized to copalyl diphosphate (CDP) by the enzyme copalyl diphosphate synthase (CDPS). scispace.com

Second Cyclization: CDP is then converted to (-)-kaurene by kaurene synthase (KS). scispace.com

Oxidation: (-)-Kaurene undergoes oxidation at the C-19 position to form kaurenoic acid, a reaction catalyzed by the endoplasmic reticulum-localized enzyme kaurene oxidase (KO). scispace.com

Hydroxylation: The final step in steviol formation is the hydroxylation of kaurenoic acid at the C-13 position by kaurenoic acid 13-hydroxylase (KAH), another P450 enzyme located in the endoplasmic reticulum. scispace.com This step marks the divergence from the gibberellin biosynthesis pathway and is the first committed step towards steviol glycoside production. scispace.comsteviashantanu.com

The synthesized steviol is then transported to the cytosol for subsequent glycosylation. tandfonline.com

The immense diversity of steviol glycosides, including this compound, arises from the sequential addition of sugar moieties to the steviol aglycone. nih.gov This process, known as glycosylation, is catalyzed by a family of enzymes called UDP-glycosyltransferases (UGTs), which transfer sugar residues from an activated donor, typically UDP-glucose, to the steviol molecule. nih.govnih.gov These reactions regioselectively place sugar molecules at the C-13 hydroxyl and C-19 carboxyl groups of steviol. wikipedia.org

The pathway leading to major glycosides like stevioside (B1681144) and Rebaudioside A is relatively well-understood. However, the exact sequence and enzymes leading to this compound, which contains a rhamnose sugar in addition to glucose, are less defined. nih.govnih.gov Genetic studies suggest that the synthesis of Rebaudioside A and this compound may be linked, potentially being controlled by the same enzyme or closely related enzymes. cdnsciencepub.comcdnsciencepub.com

Several key UGTs involved in the main steviol glycoside biosynthetic pathway have been identified and characterized. nih.govtandfonline.com While their direct role in forming the rhamnosyl linkage of this compound is not established, they create the necessary precursors.

UGT74G1: This UGT acts on the C-19 carboxyl group. It can convert steviolmonoside to rubusoside (B1680263) and, more significantly, adds a glucose to the C-19 carboxyl of steviolbioside (B1681143) to yield stevioside. pnas.orguniprot.org

UGT76G1: This is a versatile and well-studied UGT that catalyzes the β(1-3) addition of glucose to existing glucose residues. uniprot.orgnih.gov Its most prominent role is the conversion of stevioside into Rebaudioside A by adding a glucose to the C-13 bound glucose chain. tandfonline.comuniprot.org It is also capable of catalyzing multiple other glucosylation steps in the metabolic grid, converting steviolbioside to Rebaudioside B and Rebaudioside E to Rebaudioside D. uniprot.orgnih.gov

| Enzyme | Function in Steviol Glycoside Biosynthesis | Substrate(s) | Product(s) |

|---|---|---|---|

| UGT85C2 | Catalyzes the initial glucosylation of steviol. nih.govuniprot.orgpnas.org | Steviol | Steviolmonoside nih.govuniprot.orgpnas.org |

| UGT74G1 | Glucosylates the C-19 carboxyl group. pnas.orguniprot.org | Steviolbioside, Steviolmonoside, Rebaudioside B | Stevioside, Rubusoside, Rebaudioside A uniprot.org |

| UGT76G1 | Adds β(1-3) linked glucose to existing glucose moieties. uniprot.orgnih.gov | Stevioside, Steviolbioside, Rebaudioside E, Rebaudioside D | Rebaudioside A, Rebaudioside B, Rebaudioside D, Rebaudioside M uniprot.org |

The biosynthesis of this compound requires the addition of a rhamnose molecule, a step that distinguishes it from the main pathway leading to stevioside and Rebaudioside A. nih.gov this compound features a glycan at the C-13 position of steviol where a rhamnose is attached to a glucose, which is in turn attached to the steviol backbone. nih.gov

Despite extensive research into steviol glycoside biosynthesis, the specific rhamnosyltransferase responsible for this crucial step in this compound formation has not yet been fully described or characterized. nih.gov The incomplete understanding of this part of the glycosylation cascade represents a significant gap in our knowledge of how the full diversity of steviol glycosides is generated in Stevia rebaudiana. nih.gov Similarly, the xylosyltransferases needed for the synthesis of other minor glycosides like Rebaudioside F remain to be identified. google.com

Glycosylation Cascades and UDP-Glycosyltransferases (UGTs) Involved in this compound Synthesis

Genetic and Transcriptomic Regulation of this compound Biosynthesis

The production and accumulation of this compound are controlled at the genetic level, primarily through the expression of the genes encoding the biosynthetic enzymes. Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, have provided valuable insights into the regulatory networks governing steviol glycoside synthesis.

Several studies have analyzed the differential expression of UGT genes in Stevia varieties with different steviol glycoside profiles. These analyses aim to identify candidate genes responsible for the production of specific glycosides, including this compound.

Correlation with Glycoside Content: Research has shown a correlation between the expression levels of certain UGTs and the accumulation of their respective products. For example, a significant correlation has been observed between UGT76G1 transcription and Rebaudioside A accumulation under certain stress conditions. journal-vniispk.ru Similarly, genetic analysis of F2 populations revealed that the proportions of Rebaudioside A and this compound co-segregate and appear to be controlled by a single additive gene, suggesting they might be synthesized by the same enzyme or enzymes encoded by closely linked genes. cdnsciencepub.com

Transcriptome Profiling: Comparative transcriptome analyses of different Stevia genotypes have identified numerous differentially expressed genes (DEGs) potentially related to steviol glycoside biosynthesis. researchgate.net In a study comparing genotypes with low and high levels of various glycosides, significant variations in the content of stevioside, Rebaudioside A, and Rebaudioside E were noted, reflecting underlying differences in gene expression. mdpi.com Another study focusing on plants under nitrogen deficiency found a significant increase in this compound content (84.80%), which was linked to changes in the expression of 535 genes, particularly those involved in carbon metabolism. nih.gov

Environmental and Developmental Factors: Gene expression is also influenced by environmental cues and developmental stages. Studies have shown that applying elicitors like salicylic (B10762653) acid can alter the expression of biosynthetic genes and the content of glycosides, including this compound. researchgate.net The expression of UGTs like UGT85C2, UGT74G1, and UGT76G1 has been shown to vary under different irrigation levels and between different leaf positions and light conditions, affecting the final glycoside profile. journal-vniispk.ruresearchgate.net

| Study Condition | Key Findings Related to Gene Expression | Impact on this compound or Related Glycosides |

|---|---|---|

| Genetic Crosses (F2 populations) | Co-segregation of Rebaudioside A and this compound proportions, controlled by a single additive gene. cdnsciencepub.com | Suggests a common or linked enzymatic step in their biosynthesis. cdnsciencepub.com |

| Nitrogen Deficiency | Identified 535 differentially expressed genes, with highlighted changes in carbon metabolism. nih.gov | Led to an 84.80% increase in this compound content. nih.gov |

| Drought Stress (Irrigation Intervals) | Differential expression of UGT85C2, UGT74G1, and UGT76G1 at varying soil moisture levels. journal-vniispk.ru | Altered the ratio of major steviol glycosides, implying regulatory control over the pathway. journal-vniispk.ru |

| Elicitor Treatment (Salicylic Acid) | Altered gene expression related to the biosynthetic pathway. researchgate.net | Changes observed in the quantities of Rebaudioside A, B, and C. researchgate.net |

Transcriptional Factor Families Modulating Steviol Glycoside Accumulation

Two major families of transcription factors have been identified as key regulators in the SG pathway:

Basic Helix-Loop-Helix (bHLH): Members of the bHLH family are significant regulators of secondary metabolism in plants. nih.goveuropa.eu In Stevia, specific bHLH proteins (SrbHLHs) have been shown to play a crucial role. For instance, studies have identified several SrbHLHs, such as SrbHLH22, SrbHLH111, and SrbHLH152, that act as activators for the UGT76G1 gene, which is critical for the synthesis of Rebaudioside A. researchgate.netfspublishers.orgnih.gov Given the close biosynthetic relationship and genetic co-segregation of Rebaudioside A and this compound, it is highly probable that these TFs also influence the accumulation of this compound by modulating the availability of precursor molecules.

WRKY: The WRKY family of transcription factors is another large group involved in various plant processes, including defense and secondary metabolite production. mdpi.com Research has identified a specific transcription factor, SrWRKY71, which acts as a negative regulator (repressor) of SrUGT76G1 gene expression. researchgate.netdergipark.org.tr By downregulating this key UGT, SrWRKY71 can alter the ratio of different steviol glycosides. The activity of such repressors and activators creates a complex regulatory network that allows the plant to fine-tune the composition of its steviol glycosides in response to developmental and environmental cues.

Other transcription factor families, including MYB, AP2/ERF, and NAC, are also implicated in regulating terpenoid synthesis pathways in plants and may contribute to the control of SG biosynthesis in Stevia. dergipark.org.tr

Genomic Insights into this compound Proportion Control

Genomic studies have provided critical insights into how the final proportions of different steviol glycosides are determined. A pivotal finding in Stevia genetics is the relationship between Rebaudioside A and this compound.

Research involving genetic crosses between Stevia plants with different glycoside profiles has demonstrated that the proportions of Rebaudioside A and this compound co-segregate, meaning they are inherited together. google.comnih.govresearchgate.net This pattern of inheritance is controlled by a single additive gene. google.comresearchgate.net This genetic evidence strongly suggests that the conversion of a common precursor to either Rebaudioside A or this compound is catalyzed by the same enzyme, or by enzymes encoded by very closely linked genes. google.com

Furthermore, quantitative analyses of glycoside profiles often reveal a positive correlation between the concentrations of Rebaudioside A and this compound, while a negative correlation is frequently observed between stevioside and Rebaudioside A. nih.gov This supports a model where stevioside is a major precursor that can be converted into various other glycosides. The genetic locus controlling the Reb A/Reb C ratio is therefore a critical determinant of the final sweetness profile of a given Stevia cultivar.

While Quantitative Trait Loci (QTL) mapping studies have successfully identified genomic regions associated with the content of major SGs like Rebaudioside A and Rebaudioside D, the specific QTLs governing this compound content are often inferred through its linkage with Rebaudioside A. nih.govnih.gov These genomic insights are invaluable for modern breeding programs aiming to develop new Stevia varieties with tailored glycoside profiles, such as those with high levels of desired sweet compounds and low levels of those with bitter aftertastes.

Influence of Biological and Environmental Factors on this compound Accumulation

The concentration of this compound in Stevia rebaudiana is not static; it is dynamically influenced by a range of biological and environmental factors. These factors can significantly alter gene expression, enzyme activity, and metabolic fluxes within the plant, thereby affecting the final steviol glycoside profile.

Impact of Polyploidization on Steviol Glycoside Content, Including this compound

Polyploidization, the state of having more than two complete sets of chromosomes, is a known mechanism for inducing significant physiological and metabolic changes in plants. In Stevia, inducing polyploidy (specifically, creating autotetraploid plants from diploid ones) has been shown to enhance the accumulation of steviol glycosides.

A targeted metabolic analysis comparing diploid and autotetraploid Stevia revealed that autotetraploid plants exhibited significantly higher concentrations of several SGs. researchgate.net Notably, this included a marked increase in the content of this compound, along with its precursor steviol and other glycosides like Rebaudioside A and steviolbioside. researchgate.net This enhancement is linked to the upregulation of key biosynthetic genes in the tetraploid plants, including UGT74G1 and UGT76G1. nih.govresearchgate.net While some studies have reported varied results depending on the specific polyploid genotypes, the evidence indicates that polyploidy is a potent strategy for boosting the production of valuable secondary metabolites like this compound. researchgate.netresearchgate.net

Table 1: Effect of Polyploidization on this compound Accumulation

This table presents data comparing the relative content of this compound in diploid versus autotetraploid Stevia rebaudiana, based on findings from metabolomic studies.

Effects of Nutrient Availability (e.g., Nitrogen Deficiency) on this compound Levels

Nutrient availability, particularly nitrogen (N), plays a critical role in the trade-off between primary growth and secondary metabolism in plants. In Stevia, nitrogen levels directly impact the synthesis and accumulation of steviol glycosides.

Studies have shown that nitrogen deficiency can trigger a significant increase in the concentration of SGs in the leaves. This response is part of a broader metabolic shift where the plant allocates more carbon resources towards the production of secondary metabolites instead of growth. Specifically, under nitrogen-deficient conditions, the content of this compound was observed to increase by as much as 84.8%. mdpi.com Conversely, high levels of nitrogen fertilization tend to promote vigorous vegetative growth, which can lead to a "dilution effect," reducing the concentration of SGs, including this compound, in the leaf tissue. researchgate.net However, an optimized nitrogen supply can modulate the SG profile; one study demonstrated that a moderate application rate could enhance the ratio of Rebaudioside A to stevioside, indicating that nutrient management can be used to steer the biosynthesis towards desired compounds.

Table 2: Influence of Nitrogen (N) Supply on this compound Content

This table summarizes findings on how different nitrogen availability conditions affect the concentration of this compound in Stevia leaves.

Modulation by Photoperiods and Light Quality during Plant Cultivation

Light is a fundamental environmental signal that governs plant growth and development, including the biosynthesis of secondary metabolites. Both the duration of light (photoperiod) and the spectral quality of light (color) can significantly modulate the accumulation of this compound.

Light Quality: The specific wavelengths of light received by the plant can have a profound effect on the SG profile. Studies using controlled environments have shown that different light spectra can selectively enhance either biomass or SG concentration. For example, red light tends to promote the highest leaf biomass, while green light has been shown to result in the highest total SG concentration per gram of leaf tissue. mdpi.com Blue light and UV-A light have also been found to significantly impact the expression of SG biosynthesis genes and the final concentrations of specific glycosides. mdpi.commdpi.com

Table 3: Effect of Light Quality on this compound Concentration at Different Growth Stages

Data adapted from a hydroponic study showing the concentration of this compound (mg/g of dry leaf) under different LED light qualities over four growth periods (P1=30d, P2=60d, P3=90d, P4=120d). mdpi.com

Physiological Stages of Plant Growth and this compound Concentration

The concentration of this compound, like other steviol glycosides, varies significantly throughout the plant's life cycle. The physiological stage of development is a key determinant of the metabolic activity in the leaves, where the vast majority of SG synthesis and storage occurs.

Generally, the accumulation of steviol glycosides in the leaves increases as the plant matures during its vegetative phase. nih.gov The highest concentration of total SGs is typically observed just before the onset of flowering. nih.gov Once the plant enters the reproductive phase and begins to flower, the concentration of SGs in the leaves often starts to decline. nih.govnih.gov This is likely due to a metabolic shift, where the plant reallocates resources from leaf development and secondary metabolite storage to the production of flowers and seeds.

Studies tracking SG levels over time have confirmed this trend. For example, analysis of this compound content at different time points (30, 60, 90, and 120 days) shows a progressive increase, peaking at the later stages of vegetative growth before a potential decline post-flowering. mdpi.com Therefore, harvesting Stevia leaves at the pre-flowering stage is a common agricultural practice to maximize the yield of desired sweet compounds like this compound.

Compound Index

Table 4: List of Chemical Compounds

A list of all chemical compounds mentioned in the article.

Enzymatic and Chemoenzymatic Modification of Rebaudioside C

Strategies for Glycosylating Rebaudioside C to Novel Derivatives

Glycosylation, the enzymatic process of attaching sugar moieties to a molecule, is a key strategy for improving the taste profile and physical characteristics of steviol (B1681142) glycosides. nih.govmdpi.com For Reb C, this involves adding extra glucose or other sugar units to its existing structure, which consists of a steviol aglycone linked to a β-D-glucose at the C19 carboxyl group and a trisaccharide chain (α-L-rhamnosyl-(1→2)-[β-D-glucosyl-(1→4)]-D-glucose) at the C13 hydroxyl group. maxapress.comresearchgate.net

Directed glucosylation involves the use of specific enzymes to add glucose units with a defined stereochemistry (α or β linkage) to the Reb C molecule.

α-Glucosylation: Enzymes such as alternansucrase from Leuconostoc citreum have been successfully used to introduce an α-glucose unit to the Reb C backbone. nih.govmdpi.com This modification, using sucrose (B13894) as the glucose donor, can lead to the formation of novel derivatives with significantly improved sensory profiles. nih.govnih.gov Specifically, an α-1→6 linkage has been created, a rare occurrence in the modification of steviol glycosides, which are more commonly α-1→4 linked when modified with enzymes like cyclodextrin (B1172386) glycosyltransferase (CGTase). nih.govmdpi.comsteviashantanu.com This specific α-1→6 glycosylation has been shown to enhance sweetness and reduce bitterness. nih.govmdpi.com

β-Glucosylation: Engineered glycosynthases, derived from β-glycosidases, have been employed for the specific β-glucosylation of Reb C. maxapress.commaxapress.com These biocatalysts can transfer glucose (or galactose) from activated sugar donors to the terminal glucose moieties of Reb C. maxapress.commaxapress.com This approach allows for the controlled addition of β-linked sugars, expanding the variety of potential Reb C analogues. maxapress.commaxapress.com

Enzymatic transglycosylation is a powerful method for modifying Reb C, utilizing enzymes to transfer sugar units from a donor molecule to the Reb C acceptor.

Glycosynthases: Glycosynthases are engineered enzymes derived from glycosidases that can synthesize glycosidic bonds without the risk of hydrolyzing the product. Researchers have used glycosynthases from Agrobacterium sp. (AgtuBGlcE358S) and Streptomyces sp. (StspBGlcE383A) for the transglycosylation of Reb C. maxapress.commaxapress.com These enzymes effectively catalyze the transfer of glucose or galactose from chemically synthesized fluoro-activated donors to Reb C. maxapress.commaxapress.com The AgtuBGlcE358S enzyme, in particular, has demonstrated higher efficiency, capable of adding up to three galactose or two glucose units to the Reb C molecule. newswise.com

Glucosidases and Other Glycosyltransferases: While wild-type β-glucosidases can be used for transglycosylation, they often require careful control to favor synthesis over hydrolysis. nih.gov Other enzymes, such as cyclodextrin glycosyltransferases (CGTases), are widely used for the α-glucosylation of steviol glycosides. steviashantanu.comnih.gov CGTases transfer α-glucosyl units from donors like starch or maltodextrin (B1146171) to the steviol glycoside, although this can result in a complex mixture of products with up to 20 added glucose units. nih.govnih.gov Glucansucrases, such as Gtf180-ΔN from Lactobacillus reuteri 180, have also been used to specifically α-glucosylate steviol glycosides using sucrose as the donor. nih.gov

A significant breakthrough in Reb C modification was the synthesis of a novel mono-α-1→6-glucosyl this compound derivative (Reb C+1G). nih.govmdpi.com

Synthesis: This compound was produced using a proprietary alternansucrase enzyme from Leuconostoc citreum, with Reb C and sucrose serving as the acceptor and donor substrates, respectively. nih.govmdpi.com The process yielded a product with a limited number of glycosylated derivatives, allowing for the isolation and purification of the major mono-glucosylated component. nih.gov

Characterization: The structure of this new derivative was elucidated using advanced analytical techniques. nih.govnih.gov

Mass Spectrometry (MS): LC-MS analysis determined the molecular weight to be m/z 1111.5 [M − H]−, confirming the addition of a single glucose molecule to the Reb C structure. nih.gov

NMR Spectroscopy: Detailed 1D and 2D NMR analyses (including TOCSY, COSY, and HMBC) definitively established the linkage of the new glucose unit. The data confirmed that the additional glucose (termed Glc5) was attached via an α-1→6 linkage to the C-19 β-D-glucosyl moiety of the parent Reb C molecule. nih.govresearchgate.net

| Position | 13C (ppm) | 1H (ppm) |

|---|---|---|

| Steviol Moiety | ||

| 1 | 40.3 | 1.11, 1.88 |

| 2 | 19.3 | 1.61, 2.21 |

| 3 | 38.2 | 1.25, 2.29 |

| C-19 O-Glc (Glc1) | ||

| 1' | 95.1 | 5.43 |

| 6' | 69.8 | 3.78, 4.02 |

| Added α-1→6 Glc (Glc5) | ||

| 1''''' | 98.7 | 4.97 |

| 2''''' | 72.5 | 3.58 |

| 3''''' | 74.1 | 3.79 |

| 4''''' | 70.8 | 3.45 |

| 5''''' | 74.2 | 3.89 |

| 6''''' | 61.9 | 3.78, 3.84 |

Sensory analysis of this novel α-1→6-glucosyl derivative revealed it had significantly improved sweetness and reduced bitterness and aftertaste compared to the parent Reb C. nih.govnih.gov

Chemoenzymatic Synthesis Pathways for this compound Analogues

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis to create novel molecules. nih.gov This approach has been effectively applied to Reb C modification. newswise.commaxapress.com

A key strategy involves the chemical synthesis of activated sugar donors, such as 1-deoxy-1-fluoro-D-glucose and 1-deoxy-1-fluoro-D-galactose. maxapress.commaxapress.commaxapress.com These fluorinated sugars are stable compounds that can be synthesized from glucose or galactose in a multi-step chemical process. maxapress.com They then serve as donor substrates for engineered glycosynthase enzymes in the enzymatic step. maxapress.commaxapress.com

The enzymatic reaction consists of incubating Reb C with the chemically synthesized glycosyl fluoride (B91410) donor and a suitable glycosynthase (e.g., AgtuBGlcE358S). maxapress.commaxapress.com The enzyme catalyzes the transfer of the sugar moiety from the donor to one of the terminal glucose units on the Reb C molecule. maxapress.commaxapress.com This chemoenzymatic route allows for the creation of specific β-glucosylated and β-galactosylated Reb C analogues that can be analyzed for their sensory properties, expanding the repertoire of available steviol glycosides. newswise.commaxapress.com

Biotechnological Production of Modified this compound

The production of modified steviol glycosides, including derivatives of Reb C, is increasingly moving towards biotechnological platforms that utilize metabolically engineered microorganisms. mdpi.comnih.gov These systems offer a sustainable and controllable alternative to plant extraction and chemical synthesis.

Heterologous expression involves introducing the genetic pathways for steviol glycoside biosynthesis from Stevia rebaudiana into microbial hosts like the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli. mdpi.comgoogle.com

Engineering Strategy: The core of the strategy is to construct a microbial strain capable of producing the steviol aglycone precursor. This is achieved by introducing genes from the steviol biosynthesis pathway, such as those encoding geranylgeranyl pyrophosphate synthase (GGPS), ent-copalyl pyrophosphate synthase (CPS), ent-kaurene (B36324) synthase (KS), kaurene oxidase (KO), and kaurenoic acid hydroxylase (KAH). mdpi.com

Once the steviol backbone can be produced, the system is further engineered by introducing a suite of UDP-glycosyltransferases (UGTs), the enzymes responsible for attaching sugar groups. nih.gov By selecting and expressing specific UGTs, the glycosylation process can be controlled to produce desired steviol glycosides. For example, UGT85C2, UGT74G1, and UGT76G1 are key enzymes in the natural pathway leading to compounds like stevioside (B1681144) and Rebaudioside A. nih.gov

To create novel or modified Reb C derivatives, this platform could be further customized. By introducing engineered UGTs or glycosyltransferases from other organisms alongside the core steviol glycoside pathway, it is possible to direct the synthesis towards specific, modified end-products. nih.govacs.org Researchers have successfully engineered S. cerevisiae to produce various rebaudiosides, achieving titers of over a gram per liter for some glycosides in bioreactors, demonstrating the potential of this approach for large-scale, sustainable production. mdpi.comnih.govresearchgate.net

Whole-Cell Biotransformation for Enhanced this compound Derivative Yields

Whole-cell biotransformation presents a promising strategy for the production of valuable this compound (Reb C) derivatives. This approach utilizes intact microbial cells, such as bacteria or yeast, that have been genetically engineered to express specific enzymes, thereby turning the cell into a self-contained biocatalyst. This method circumvents the often costly and time-consuming processes of enzyme purification.

In the context of steviol glycosides, microbial cells are engineered to express one or more UDP-dependent glycosyltransferase (UGT) enzymes. google.com These cells can then be incubated with a starting material, such as a stevia leaf extract containing less valuable intermediates like Reb C. The expressed UGTs within the cytoplasm of the cells catalyze the glycosylation of these precursors, converting them into more desirable, highly glycosylated products like Rebaudioside M (Reb M). google.com This bioconversion can be performed using various fermentation techniques, including batch, fed-batch, or continuous fermentation, with reported conversion rates of glycoside intermediates to the desired product reaching over 75%. google.com

For instance, engineered E. coli strains have been developed to perform whole-cell catalysis. researchgate.net One strategy involves the co-expression of multiple enzymes to hydrolyze a mixture of steviol glycosides from a stevia extract down to the steviol backbone, which can then be rebuilt into a more desirable glycoside like Rebaudioside A. researchgate.net A similar approach can be applied using Reb C as the starting substrate for targeted glycosylation. Another example, using plant suspension cells, demonstrated the biotransformation of stevioside into Rebaudioside A with a conversion rate of 37.5%. researchgate.net This highlights the potential of using living cells as efficient catalysts for modifying steviol glycosides.

The key advantage of whole-cell systems is the in-situ regeneration of necessary cofactors, such as uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose), which is the donor for the glucose moiety. The host cell's natural metabolic pathways supply these essential components, making the process more efficient and economically viable for large-scale production of advanced steviol glycosides from precursors like Reb C.

| Parameter | Description | Example/Reference |

|---|---|---|

| Microbial Host | Genetically engineered bacteria or yeast (e.g., E. coli, K. phaffii) | google.comresearchgate.net |

| Expressed Enzymes | One or more UDP-dependent glycosyltransferase (UGT) enzymes | google.com |

| Starting Substrate | Steviol glycoside intermediates (e.g., this compound, Stevioside) from stevia leaf extract | google.com |

| Product | Advanced, highly glycosylated steviol glycosides (e.g., Rebaudioside D, Rebaudioside M) | google.comeuropa.eu |

| Process Type | Batch, fed-batch, or continuous fermentation | google.com |

| Key Advantage | In-situ cofactor regeneration; no need for enzyme purification | google.com |

Protein Engineering of Glycosyltransferases for Tailored Specificity

Protein engineering plays a pivotal role in optimizing the enzymatic modification of this compound. By altering the structure of glycosyltransferases, scientists can enhance their stability, activity, and specificity, allowing for precise, tailored glycosylation of the Reb C molecule.

Another key target for protein engineering is the UDP-glucosyltransferase UGT76G1, an enzyme from Stevia rebaudiana that naturally converts stevioside to the better-tasting Rebaudioside A. nih.gov A major challenge in using this enzyme for industrial biocatalysis is its tendency to form insoluble inclusion bodies when overexpressed in hosts like E. coli. nih.gov To overcome this, fusion protein strategies have been employed. By fusing UGT76G1 with a highly soluble partner protein, such as 3′-phosphoadenosine-5′-phosphatase (CysQ), researchers increased the soluble expression of the enzyme by 40% and its crude extract activity by 82%. nih.gov Similar strategies using other fusion partners like Smt3 have also been shown to enhance the soluble expression of UGT76G1. nih.gov

Furthermore, the specificity of these enzymes can be engineered. Glycosyltransferases like UGT76G1 have been shown to catalyze the transfer of a glucose moiety to both the C13 and C19 positions of the steviol aglycone. nih.gov By creating specific mutations in the enzyme's active site, it is possible to direct the glycosylation to a desired position on the Reb C molecule, thereby creating novel derivatives with unique taste profiles. The use of engineered UGTs produced by genetically modified yeast (K. phaffii) is now an established method for producing specific steviol glycosides like Rebaudioside D from purified stevia extracts on an industrial scale. europa.eunih.gov

| Engineered Enzyme | Enzyme Type | Modification Strategy | Host System | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|---|---|

| AgtuBGlcE358S | Glycosynthase | Site-directed mutagenesis (E358S) | E. coli | This compound, 1-fluorinated glucose/galactose | Glucosylated and galactosylated Reb C derivatives | newswise.com |

| StspBGlcE383A | Glycosynthase | Site-directed mutagenesis (E383A) | E. coli | This compound, 1-fluorinated glucose/galactose | Glucosylated and galactosylated Reb C derivatives | newswise.com |

| CysQ-UGT76G1 | UDP-glucosyltransferase | N-terminal fusion with CysQ protein | E. coli | Stevioside, UDP-glucose | Rebaudioside A | nih.gov |

| Smt3-UGT76G1 | UDP-glucosyltransferase | N-terminal fusion with Smt3 protein | E. coli | Stevioside, UDP-glucose | Rebaudioside A | nih.gov |

| UGT-A | UDP-glucosyltransferase | Expressed in genetically modified yeast | K. phaffii | Purified stevia leaf extract, UDP-glucose | Rebaudioside D | europa.eu |

Molecular Interactions of Rebaudioside C with Taste Receptors

Analysis of Rebaudioside C Binding to Sweet Taste Receptors (TAS1R2/TAS1R3)

The sweet taste of steviol (B1681142) glycosides is initiated by their interaction with the TAS1R2/TAS1R3 receptor complex. medchemexpress.com The binding of a sweetener molecule to this receptor induces a conformational change, triggering a signaling cascade that results in the perception of sweetness.

The TAS1R2/TAS1R3 receptor possesses multiple potential binding sites, including a large extracellular "Venus flytrap" (VFT) domain and a seven-transmembrane (TMD) domain on each subunit. oup.commdpi.comnih.gov Research indicates that the VFT module of the TAS1R2 subunit is the primary binding site for most sweeteners, including steviol glycosides. mdpi.comnih.gov

However, the interaction is complex. Computational studies suggest that steviol glycosides can bind to four distinct sites across the heterodimer: the VFT and TMD domains of both TAS1R2 and TAS1R3. chemrxiv.org For less sweet glycosides like this compound, molecular dynamics simulations suggest a potential preference for interaction at the transmembrane domain of TAS1R2 (TMD2). chemrxiv.org This differential binding may account for the varying sweetness potencies among different steviol glycosides.

The relatively low sweetness of this compound, estimated to be about 20-30 times that of sucrose (B13894), is directly linked to its molecular architecture. medchemexpress.comnih.gov

Key structural features influencing its interaction with the sweet taste receptor include:

Rhamnose Substitution: Unlike the highly sweet Rebaudioside A, which has a third glucose unit at its C-13 position, this compound possesses a rhamnose moiety at this location. mdpi.comnih.gov Rhamnose has one fewer hydroxyl group compared to glucose. This seemingly minor difference reduces the potential for forming crucial hydrogen bonds with the amino acid residues of the sweet taste receptor, resulting in a weaker binding affinity and consequently, lower perceived sweetness. mdpi.com

C16-C17 Double Bond: The exocyclic double bond between carbons 16 and 17 on the central steviol core is considered an essential pharmacophore for sweetness. rsc.orgmedchemexpress.com Studies involving the catalytic hydrogenation of this bond in this compound have shown that its reduction leads to a complete loss of sweetness, confirming its critical role in activating the TAS1R2/TAS1R3 receptor. rsc.orgnih.gov

Investigation of this compound Interaction with Bitter Taste Receptors

The characteristic lingering bitter aftertaste of many steviol glycosides, including this compound, is a significant factor limiting their application as sugar substitutes. foodnavigator-usa.comresearchgate.net This bitterness arises from the activation of specific bitter taste receptors.

Through comprehensive screening of the 25 known human bitter taste receptors (TAS2Rs), research has conclusively identified two specific receptors, hTAS2R4 and hTAS2R14 , as the primary mediators of the bitter off-taste of steviol glycosides. researchgate.netfoodnavigator-usa.comnih.govacs.org Functional assays using cells expressing these receptors have demonstrated that this compound is an effective activator of both hTAS2R4 and hTAS2R14. researchgate.netnih.gov In some studies, hTAS2R4 was activated by lower concentrations of most steviol glycosides, while hTAS2R14 appeared better tuned to rhamnose-containing glycosides like this compound. researchgate.net

While the correlation between molecular structure and bitterness is less direct than for sweetness, specific features of this compound are known to influence its interaction with bitter receptors. researchgate.net

α-Rhamnosyl Moiety: The presence of the rhamnose sugar in this compound's structure contributes to a low-concentration onset of its bitter taste. researchgate.net This means that the bitterness is perceived even at low levels of the compound.

Computational Modeling and Simulation of this compound-Receptor Interactions

To better understand the nuanced interactions between this compound and taste receptors at an atomic level, researchers employ computational methods like molecular docking and molecular dynamics simulations. researchgate.netnih.gov These techniques create 3D models of the receptors and simulate how ligands like this compound fit into their binding pockets.

Docking studies have successfully predicted the sweetness ranking of various steviol glycosides by calculating their binding free energy with the TAS1R2/TAS1R3 receptor. researchgate.net One such study found that this compound had the highest binding energy, which correlates with its lower sweetness intensity. mdpi.com These models suggest that the rhamnose moiety acts as a key discriminator between sweet and bitter tastes. mdpi.com

Simulations focusing on the bitter taste receptors hTAS2R4 and hTAS2R14 have shown that steviol glycosides have a single orthosteric binding site on these receptors. nih.govacs.org The binding energy has been found to be negatively correlated with the perceived bitterness intensity. nih.govacs.org Furthermore, simulations suggest that the size and arrangement of the sugar groups are critical; larger glycosides may be sterically hindered from entering the binding pocket of the bitter receptor, thus reducing bitterness. nih.gov For this compound, its specific size and the presence of rhamnose allow it to effectively activate both hTAS2R4 and hTAS2R14, leading to its distinct bitter profile.

Data Tables

Table 1: Summary of this compound Interactions with Taste Receptors

| Receptor | Receptor Type | Interaction Effect | Key Structural Determinant(s) |

| TAS1R2/TAS1R3 | Sweet | Activation (Weak) | α-L-rhamnopyranosyl unit at C-13; C16-C17 double bond. researchgate.netmdpi.comrsc.orgnih.gov |

| hTAS2R4 | Bitter | Activation | α-L-rhamnopyranosyl unit; Overall glycosidic structure. researchgate.netfoodnavigator-usa.comnih.gov |

| hTAS2R14 | Bitter | Activation | α-L-rhamnopyranosyl unit; Overall glycosidic structure. researchgate.netfoodnavigator-usa.comnih.gov |

In Silico Docking Studies and Binding Energy Calculations

In silico docking studies are computational simulations that predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) to the binding site of another (the receptor, e.g., a taste receptor). These studies are instrumental in understanding the structure-activity relationships that govern taste perception.

Research employing homology models of the human sweet taste receptor subunits, T1R2 and T1R3, has been conducted to analyze the binding of various steviol glycosides. researchgate.netderpharmachemica.com The binding affinity is often quantified by binding energy or docking scores, where a lower binding energy (more negative value) typically indicates a stronger and more stable interaction, which often correlates with higher sweetness intensity. nih.govmdpi.com

Studies have shown that this compound, along with other steviol glycosides, interacts with key amino acid residues within the binding pockets of the T1R2 and T1R3 subunits. derpharmachemica.comresearchgate.net These interactions are predominantly hydrogen bonds formed between the hydroxyl groups of the glycoside's sugar moieties and the receptor's amino acids. derpharmachemica.comnih.gov For the T1R2 subunit, key interacting residues include Asn 44, Ans 52, and Ser 329, while for T1R3, residues like Arg 56, Glu 105, and Asp 215 are significant. derpharmachemica.com

However, compared to highly sweet compounds like Rebaudioside A, this compound exhibits a weaker interaction with the sweet taste receptor. One molecular docking study found that this compound had the highest binding energy (indicating weaker binding) among the tested steviol glycosides, which aligns with its comparatively lower sweetness intensity. nih.gov The structural reason for this is partly attributed to the presence of a rhamnose moiety in its structure, which has been suggested as a key discriminator between sweet and bitter tastes. nih.govmdpi.com The difference in the sugar group at the C13 position—rhamnose in this compound versus glucose in Rebaudioside A—affects the number of potential hydrogen bonds that can be formed with the taste receptor, leading to weaker binding and thus, reduced sweetness perception for this compound. mdpi.com

Simultaneously, the characteristic bitter aftertaste of many steviol glycosides, including this compound, is explained by their interaction with bitter taste receptors. researchgate.net In vitro and in silico studies have identified hT2R4 and hT2R14 as the primary receptors responsible for the bitterness of steviol glycosides. derpharmachemica.comresearchgate.net The rhamnose-containing structure of this compound results in a high affinity for the hT2R14 receptor, contributing to its bitter notes. researchgate.net

Table 1: Comparative Docking Scores and Binding Energies of Steviol Glycosides This table presents illustrative data compiled from multiple computational studies to show the relative binding affinities. Absolute values can vary based on the specific models and software used.

| Compound | Receptor Subunit | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Relative Sweetness |

|---|---|---|---|---|

| Rebaudioside A | T1R2 | -12.33 researchgate.net | -20.7 mdpi.com | High |

| T1R3 | -7.99 researchgate.net | |||

| Rebaudioside D | T1R2 | -9.76 researchgate.net | -17.2 mdpi.com | High |

| T1R3 | -7.77 researchgate.net | |||

| Rebaudioside E | T1R2 | -10.66 researchgate.net | -15.0 mdpi.com | Moderate |

| T1R3 | -7.84 researchgate.net | |||

| This compound | T1R2 / T1R3 | Higher binding energy than Reb A nih.gov | N/A | Low-Moderate nih.govresearchgate.net |

| Stevioside (B1681144) | T1R2 / T1R3 | Lower than Reb A researchgate.net | N/A | Moderate |

Prediction of Edulcorant Profiles Based on Molecular Interactions

The data from docking and binding energy calculations are used to build computational models that can predict the edulcorant profile of a compound. nih.gov A strong correlation has been established between the cumulative interaction energies of steviol glycosides with both hT1R2 and hT1R3 receptors and their perceived sweetness. nih.govresearchgate.net One computational model demonstrated a high correlation coefficient (R² = 0.97) between calculated interaction energies and sensory sweetness data. nih.govresearchgate.net

These predictive models reveal that the number and placement of glucose units on the steviol core are critical determinants of taste. An increase in the number of glucose residues at the C-13 position of the steviol skeleton generally leads to stronger cumulative interaction energies with the sweet taste receptor, resulting in enhanced sweetness and reduced bitterness. nih.gov Conversely, increasing glucose units at the C-19 position tends to diminish both sweetness and bitterness. nih.gov

Table 2: Predicted Taste Characteristics of this compound Based on Receptor Interactions

| Receptor Interaction | Structural Feature | Predicted Taste Attribute |

|---|---|---|

| hT1R2/hT1R3 (Sweet) | Rhamnose at C13 reduces hydrogen bonding potential compared to glucose. mdpi.com | Weaker binding affinity, leading to lower sweetness intensity compared to Rebaudioside A. nih.gov |

| hT2R4/hT2R14 (Bitter) | Presence of a rhamnose moiety. nih.govresearchgate.net | High affinity for bitter receptors, predicting a lingering bitter aftertaste. researchgate.netresearchgate.net |

Advanced Analytical Methodologies for Rebaudioside C Research

Chromatographic Separation Techniques for Rebaudioside C and Related Glycosides

Chromatography is the cornerstone for the separation and purification of this compound from complex mixtures, such as extracts from Stevia rebaudiana leaves. The subtle structural differences among steviol (B1681142) glycosides, which share a common steviol backbone but differ in their sugar moieties, present a significant analytical challenge.

High-Performance Liquid Chromatography (HPLC) stands as the most prevalent and reliable technique for the analysis of steviol glycosides. nih.gov Method development often focuses on optimizing column chemistry, mobile phase composition, and temperature to achieve baseline separation of these closely related compounds. scirp.orgresearchgate.netccsenet.org

While steviol glycosides can be detected by UV absorbance around 210 nm, this method can be challenging due to the lack of a strong chromophore in the molecules. thermofisher.commdpi.com The Evaporative Light Scattering Detector (ELSD) offers a valuable alternative, as it does not rely on the optical properties of the analyte. ELSD is a mass-based detection method that is particularly useful for quantifying compounds that are non-UV absorbing. unair.ac.id

A developed and validated HPLC-ELSD method demonstrated successful simultaneous determination of stevioside (B1681144), rebaudioside A, this compound, and dulcoside A. unair.ac.idunair.ac.id The separation was achieved in an isocratic system with good resolution (>1.5) for all analytes. unair.ac.idunair.ac.id This approach provides a simple, sensitive, and accurate method for the quality control of Stevia rebaudiana products. unair.ac.idresearchgate.net

| Parameter | Condition |

|---|---|

| Column | Phenomenex Luna C18 (250 mm x 4.6 mm) |

| Mobile Phase | Acetonitrile (B52724):Water (35:65 v/v), isocratic |

| ELSD Nebulization Temperature | 50°C |

| ELSD Evaporation Temperature | 70°C |

| Resolution (Rs) | > 1.5 for all analytes |

Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) modes are employed for the separation of steviol glycosides, each offering distinct advantages.

Reversed-Phase (RP-HPLC): This is the most common approach, typically utilizing a C18 column. scirp.org The separation is based on the hydrophobicity of the glycosides. Optimizing parameters such as the mobile phase (often an acetonitrile and water/buffer mixture), temperature, and pH is crucial for achieving good resolution. scirp.orgccsenet.orgcabidigitallibrary.org For instance, studies have shown that temperatures between 50°C and 55°C at a pH of 2.4 can provide ideal conditions for separating a mixture of nine different steviol glycosides, including this compound. researchgate.netccsenet.orgcabidigitallibrary.org The use of advanced column technologies, such as those with MaxPeak™ High Performance Surfaces, can further improve chromatographic resolution and separation efficiency by minimizing analyte-surface interactions. waters.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an effective alternative for separating these highly polar compounds, which can be challenging to retain on traditional reversed-phase columns. thermofisher.com HILIC utilizes a polar stationary phase (e.g., amine, diol, or silica-based) and a mobile phase with a high concentration of an organic solvent, like acetonitrile. nih.govresearchgate.netakjournals.com Water acts as the strong eluting solvent. This technique has been successfully used to separate major steviol glycosides, including this compound, often with volatile mobile phases (e.g., acetonitrile/ammonium formate), making the method compatible with mass spectrometry (MS) and ELSD. thermofisher.comakjournals.comnih.gov HILIC can provide unique selectivity, sometimes resolving isobaric pairs that co-elute in RP-HPLC. researchgate.net

| Parameter | Reversed-Phase (RP-HPLC) Example ccsenet.org | Hydrophilic Interaction (HILIC) Example akjournals.com |

|---|---|---|

| Stationary Phase | C18 | Amine-functionalized |

| Mobile Phase | Acetonitrile / Sodium Phosphate Buffer (pH 2.4-2.8) | Acetonitrile / Water |

| Elution Principle | Increasing aqueous content elutes more polar compounds | Increasing aqueous content elutes more polar compounds |

| Typical Application | Standard quality control, separation of major glycosides | Separation of highly polar and isobaric glycosides, MS compatibility |

High-Performance Thin-Layer Chromatography (HPTLC) offers a high-throughput and cost-effective method for the simultaneous screening of multiple steviol glycosides in various samples. researchgate.netnih.gov This technique allows for the parallel analysis of numerous samples on a single plate, making it highly efficient for food screening and quality control. nih.govresearchgate.net

A validated HPTLC method can effectively separate seven different steviol glycosides, including this compound. nih.govresearchgate.net After applying the samples to the HPTLC plate (typically silica (B1680970) gel 60F254), the plate is developed in a specific mobile phase. oup.comnih.gov For instance, a mobile phase of acetone:ethyl acetate:water (5:4:1, v/v/v) has been used to achieve well-resolved peaks for stevioside (Rf = 0.31) and rebaudioside A (Rf = 0.21). nih.gov Another system using ethyl acetate, methanol, and formic acid has also demonstrated good separation for this compound and other glycosides. nih.gov Detection is typically performed after derivatization with a reagent like anisaldehyde-sulfuric acid, followed by densitometric scanning. oup.comnih.gov Furthermore, HPTLC can be coupled with mass spectrometry (HPTLC-MS) for unambiguous peak identification. nih.govresearchgate.net

| Parameter | Condition 1 nih.gov | Condition 2 nih.gov |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 | Silica gel plate |

| Mobile Phase | Acetone: Ethyl Acetate: Water (5:4:1, v/v/v) | Ethyl Acetate, Methanol, Formic Acid (93:40:1, v/v/v) |

| Detection | Densitometry at 360 nm after derivatization with anisaldehyde-sulfuric acid | Derivatization with 2-naphthol (B1666908) solution, detection under white light |

| Example Rf Values | Stevioside (~0.31), Rebaudioside A (~0.21) | Separation of Rebaudioside D, A, C, Stevioside, and others achieved |

Capillary Electrophoresis (CE) is a powerful technique that provides high-resolution separation of charged or ionizable compounds. For steviol glycosides, which are neutral, separation is typically achieved by forming charged complexes in the presence of borate (B1201080) buffers and often with the addition of a surfactant like sodium dodecyl sulfate (B86663) (SDS) in a technique known as micellar electrokinetic chromatography (MEKC). nih.gov

CE methods have been developed for the efficient separation of major steviol glycosides, including stevioside, rebaudioside A, this compound, and dulcoside A. tandfonline.comtandfonline.com A simple and efficient CE method utilized a buffer of 50 mM sodium tetraborate (B1243019) (pH 9.3) with 45-55% acetonitrile, which successfully separated the four main glycosides. tandfonline.comoup.com The high efficiency of CE allows for rapid analyses with minimal solvent consumption compared to HPLC, making it a valuable tool for both qualitative and quantitative analysis of this compound and its related compounds. nih.govtandfonline.com

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

Spectroscopic Characterization and Structural Elucidation of this compound Derivatives

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of steviol glycosides, particularly for novel derivatives created through enzymatic or chemical modification. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.

Research has focused on modifying this compound to improve its taste profile, such as reducing its characteristic bitterness. nih.gov In one study, a novel α-1→6-glucosyl this compound derivative was synthesized using an enzymatic process. The structure of this new, sweeter compound was fully characterized using a combination of MS and NMR. nih.gov

Mass Spectrometry (MS): LC-MS analysis first determined the molecular weight of the new derivative, confirming the addition of a single glucose unit to the this compound backbone. nih.gov Further fragmentation analysis by tandem MS (MS/MS) helped to identify the connectivity of the sugar units. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of one- and two-dimensional NMR experiments is required for complete structural assignment. nih.govresearchgate.net

¹H NMR and ¹³C NMR spectra identify all proton and carbon signals in the molecule.

Correlation Spectroscopy (COSY) reveals proton-proton coupling networks within each sugar unit and the steviol core. nih.gov

Total Correlation Spectroscopy (TOCSY) extends these correlations to identify all protons within a spin system, which is crucial for differentiating the individual sugar residues. nih.gov

Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon atom. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC) is key to establishing the linkages between sugar units and their connection points to the aglycone, as it shows correlations between protons and carbons over two to three bonds. nih.gov For the α-1→6-glucosyl this compound derivative, HMBC data was critical in confirming that the new glucose unit was attached via an α-1→6 linkage to the C-13 glucose of the original this compound molecule. nih.gov

| Technique | Finding |

|---|---|

| LC-MS | Determined molecular weight corresponding to a mono-glucosyl addition to this compound ([M-H]⁻ at m/z 1111.5). |

| MS/MS | Provided fragmentation patterns confirming the sequence of sugar units. |

| ¹H and ¹³C NMR | Identified signals characteristic of the ent-kaurene (B36324) aglycone and five distinct sugar units. |

| COSY and TOCSY | Established the intra-residue proton correlations for each of the five sugar units. |

| HMBC | Confirmed the key inter-glycosidic linkage between the anomeric proton of the new glucose (Glc5) and C-6 of the C-13 glucose (Glc2), establishing the α-1→6 linkage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Through the use of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments, researchers can map the precise connectivity of atoms within the molecule.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons. For this compound, the anomeric protons of the glucose units are of particular diagnostic value, with their chemical shifts and coupling constants revealing their stereochemistry (α or β configuration).

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework of the molecule. The chemical shifts of the carbon atoms in the steviol backbone and the attached glucose units are highly sensitive to their local chemical environment, allowing for the definitive assignment of the glycosylation pattern.

2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the complete structure of this compound. COSY experiments establish proton-proton correlations, while HSQC and HMBC experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These correlations are critical for linking the individual sugar units to each other and to the aglycone steviol core.

A representative dataset of ¹H and ¹³C NMR chemical shifts for this compound is provided below.

| Atom No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| Steviol | ||

| 1 | 40.2 | 1.10, 1.85 |

| 2 | 19.5 | 1.65, 2.20 |

| 3 | 38.0 | 1.15, 2.25 |

| 4 | 44.1 | - |

| 5 | 57.3 | 1.12 |

| 6 | 22.5 | 1.90, 2.10 |

| 7 | 42.1 | 1.35, 1.55 |

| 8 | 54.5 | 1.60 |

| 9 | 53.9 | 1.18 |

| 10 | 39.8 | - |

| 11 | 21.0 | 1.75, 1.95 |

| 12 | 39.5 | 1.80, 2.30 |

| 13 | 90.7 | - |

| 14 | 45.0 | 1.95 |

| 15 | 47.5 | 2.15 |

| 16 | 150.1 | 5.05, 5.75 |

| 17 | 104.5 | - |

| 18 | 22.1 | 1.25 |

| 19 | 178.1 | - |

| 20 | 16.5 | 1.20 |

| Glucose I (at C-13) | ||

| 1' | 95.8 | 5.40 |

| 2' | 73.9 | 3.85 |

| 3' | 78.1 | 4.10 |

| 4' | 71.5 | 3.80 |

| 5' | 78.5 | 3.90 |

| 6' | 62.8 | 3.70, 3.95 |

| Glucose II (at C-19) | ||

| 1'' | 95.1 | 5.15 |

| 2'' | 73.5 | 3.80 |

| 3'' | 78.0 | 4.05 |

| 4'' | 71.2 | 3.75 |

| 5'' | 78.3 | 3.85 |

| 6'' | 62.5 | 3.65, 3.90 |

| Glucose III (at 2' of Glucose I) | ||

| 1''' | 104.2 | 4.75 |

| 2''' | 83.1 | 3.60 |

| 3''' | 77.9 | 3.75 |

| 4''' | 71.0 | 3.55 |

| 5''' | 78.2 | 3.70 |

| 6''' | 62.3 | 3.60, 3.85 |

Mass Spectrometry (MS, MS/MS, ESI-MS/MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. When coupled with a soft ionization technique like Electrospray Ionization (ESI), it allows for the analysis of thermally labile and non-volatile molecules like steviol glycosides.

In ESI-MS analysis, this compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution mass measurement provided by instruments such as time-of-flight (TOF) or Orbitrap mass spectrometers enables the determination of the elemental formula with high accuracy, thus confirming the molecular identity of this compound.

Tandem mass spectrometry (MS/MS) is employed to further probe the structure of this compound. In an MS/MS experiment, the precursor ion corresponding to this compound is isolated and subjected to fragmentation. The resulting product ions provide valuable information about the sequence and linkage of the sugar units. The fragmentation pattern is characteristic of the glycosidic bonds and can be used to differentiate this compound from other steviol glycoside isomers. For instance, the neutral loss of glucose units (162 Da) is a common fragmentation pathway observed in the ESI-MS/MS spectra of steviol glycosides.

Raman Spectroscopy for Vibrational Fingerprinting and Structural Discrimination

Raman spectroscopy is a non-destructive vibrational spectroscopic technique that provides a detailed chemical fingerprint of a molecule. It is particularly useful for the structural discrimination of closely related compounds like steviol glycosides. The Raman spectrum of this compound exhibits a series of characteristic bands corresponding to the vibrational modes of its functional groups, including C-H, C-O, C=C, and the glycosidic linkages.

The unique pattern of Raman bands serves as a vibrational fingerprint that can be used to identify this compound and distinguish it from other steviol glycosides. This is especially valuable in the analysis of complex mixtures where the separation of individual components may be challenging. Furthermore, Raman spectroscopy can be used to study the effects of processing and storage on the structural integrity of this compound.

Method Validation and Quantitative Profiling in Academic Research

The development and validation of analytical methods are paramount for the accurate and reliable quantification of this compound in academic research. Method validation ensures that the analytical procedure is suitable for its intended purpose.

Establishment of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in method validation. The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

For the quantitative analysis of this compound, these limits are typically established using a series of calibration standards of decreasing concentrations. The LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Typical Range in Research Applications |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL |

Assessment of Accuracy, Precision, and Reproducibility in Research Applications

Accuracy, precision, and reproducibility are fundamental to the validation of any quantitative analytical method.

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing a sample with a known concentration of this compound (a certified reference material, if available) or by performing recovery studies where a known amount of this compound is spiked into a sample matrix.

Precision is the degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) of a set of replicate measurements.

Reproducibility assesses the precision of the method when it is performed by different analysts, on different instruments, or in different laboratories.

Development of Analytical Algorithms for Quality Control and Research Sample Characterization

In recent years, there has been a growing interest in the development of analytical algorithms for the quality control and characterization of this compound in research samples. These algorithms often combine data from multiple analytical techniques, such as HPLC, NMR, and MS, to provide a more comprehensive profile of the sample.

Chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are frequently employed to analyze the large datasets generated by these techniques. These algorithms can be used to:

Classify samples based on their this compound content and purity.

Identify potential adulterants or contaminants.

Develop predictive models for the quality of this compound based on its spectral or chromatographic data.

These advanced analytical and computational approaches are essential for ensuring the quality and consistency of this compound used in academic research and for furthering our understanding of this important natural sweetener.

Genetic Improvement and Cultivar Development for Rebaudioside C

Conventional Plant Breeding Approaches for Enhancing Rebaudioside C Content

Conventional breeding remains a fundamental strategy for the improvement of Stevia rebaudiana. upm.edu.my This approach leverages the natural genetic variation within the species to select and propagate plants with desirable traits, including specific steviol (B1681142) glycoside compositions.

The success of any breeding program begins with the selection of superior parent material from a diverse genetic base. Significant genetic variability for the content of steviol glycosides, including this compound, exists within Stevia rebaudiana germplasm. iitg.ac.in This variation is observed not only between different cultivars but also among plants from different geographical origins. nih.gov

Selection involves screening large populations of stevia plants and identifying individuals with a high concentration of Reb C in their leaves. This process relies on analytical techniques like High-Performance Liquid Chromatography (HPLC) to accurately quantify the steviol glycoside profile of each plant. scialert.net Studies have shown that the Reb C content can vary considerably among different genotypes. For instance, in unimproved stevia populations, Reb C can constitute around 4.3% of the major glycosides on a dry weight basis. cdnsciencepub.com However, analysis of various genotypes has revealed a wide range of Reb C concentrations, with some studies reporting levels from 0.88% to as high as 25.74% of the total steviol glycosides. scialert.net

Breeders select genotypes with favorable characteristics, such as high Reb C content, and use them in controlled crossing programs. upm.edu.my Because stevia is a highly cross-pollinated species, conventional methods like recurrent selection and intercrossing among desirable genotypes are effective for improving quality traits. upm.edu.myfao.org A positive correlation has been observed between the contents of Rebaudioside A and this compound, which can be a beneficial trait for simultaneous selection. upm.edu.myscialert.net

Table 1: Variation in this compound Content Across Different Stevia Genotypes and Studies

| Study/Source | Genotype/Population | This compound Content (% of Total Glycosides or Dry Weight) |

|---|---|---|

| Brandle, 1999 | Unimproved Populations | ~4.3% of major glycosides |

| Ghafele et al., 2017 | 55 Genotypes (Morocco) | 0.88% to 25.74% of total SVglys |

| Ghafele et al., 2017 | 55 Genotypes (Morocco) | Insignificant variation among locations (P>0.05) |

| Mishra et al. | General Literature Value | 1–2% of dry matter |

Understanding the genetic control of a trait is essential for designing an effective breeding strategy. Research into the genetics of steviol glycoside biosynthesis has provided crucial insights into the inheritance of Reb C.

A pivotal study demonstrated that the proportions of Rebaudioside A and this compound co-segregate, meaning they are inherited together. cdnsciencepub.comcdnsciencepub.com This genetic linkage is controlled by a single additive gene. cdnsciencepub.comupm.edu.my This finding strongly suggests that the same enzyme is responsible for the synthesis of both Reb A and Reb C. cdnsciencepub.comupm.edu.my This genetic relationship is significant for breeders, as selection for high Reb A content may concurrently lead to an increase in Reb C levels. upm.edu.my Furthermore, the heritability for major glycosides, including Reb C, has been estimated to be high, indicating that genetic gain through selection is achievable. fao.org This high heritability means that a significant portion of the variation observed in Reb C content is due to genetic factors, making selection an effective tool for improvement. fao.orgresearchgate.net

Biotechnological Strategies for Stevia rebaudiana Improvement

Biotechnology offers powerful tools to complement and accelerate conventional breeding efforts. These techniques allow for more targeted and rapid development of new stevia genotypes with specific steviol glycoside profiles.

Plant tissue culture, or in vitro culture, is a cornerstone of plant biotechnology. It involves growing plant cells, tissues, or organs in a sterile, controlled laboratory environment. ekb.egresearchgate.net One of the phenomena that can arise from this process, particularly through indirect organogenesis (regeneration from a callus phase), is somaclonal variation. researchgate.netlublin.pl This refers to the genetic and phenotypic variability observed among plants regenerated from tissue culture. scialert.netresearchgate.net

Somaclonal variation can be a valuable source of novel genotypes without the need for sexual reproduction. lublin.pl Studies in stevia have shown that plants regenerated through tissue culture can exhibit significant diversity, including alterations in their steviol glycoside profiles. nih.govmdpi.com Researchers have successfully regenerated stevia plants from callus cultures and found that some of the resulting "somaclones" had different levels of stevioside (B1681144) and rebaudiosides compared to the parent plant. scialert.netmdpi.com While many studies focus on increasing the Reb A to stevioside ratio, the induced variability can also affect Reb C levels, presenting an opportunity to select for genotypes with enhanced Reb C content. nih.govmdpi.com This approach provides a rapid method to generate a wide range of genetic diversity from which desirable traits can be selected for further breeding or direct cultivation. lublin.pl

Marker-Assisted Selection (MAS) is a breeding tool that uses DNA markers to indirectly select for desirable traits. Instead of relying solely on chemical analysis of the plant's phenotype (its glycoside profile), breeders can select for specific genes or genomic regions associated with that trait. This can make the selection process more efficient, faster, and less expensive. article4pub.com

In stevia, researchers have developed various molecular markers, such as Simple Sequence Repeats (SSRs), to study genetic diversity and construct genetic linkage maps. researchgate.netresearchgate.net These maps are essential for identifying Quantitative Trait Loci (QTL), which are regions of the genome that are associated with variation in a quantitative trait like steviol glycoside content. researchgate.netresearchgate.net While initial QTL mapping studies in stevia have successfully identified loci for Reb A and Reb D concentration, the groundwork has been laid for identifying QTLs associated with Reb C as well. fao.orgresearchgate.net Once robust markers linked to high Reb C content are identified, they can be used to screen large populations of stevia seedlings at a very early stage, significantly accelerating the breeding cycle. article4pub.com

Genetic engineering offers the most direct approach to modifying the steviol glycoside biosynthesis pathway. This involves the targeted manipulation of specific genes to alter the final composition of glycosides in the plant. The key enzymes in this pathway are UDP-glycosyltransferases (UGTs), which are responsible for attaching sugar molecules to the steviol backbone. nih.govmdpi.com